(Z)-ethyl 2-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)thiazol-4-yl)acetate
Description
(Z)-Ethyl 2-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)thiazol-4-yl)acetate is a thiazole-based Schiff base derivative characterized by a hydrazinyl-thiazole core linked to a 4-(dimethylamino)benzylidene moiety and an ethyl acetate ester group. The Z-configuration of the hydrazone bond is critical for its stereochemical and bioactive properties. This compound is synthesized via condensation of hydrazinecarbothioamide precursors with ethyl 4-chloroacetoacetate under basic conditions, as described in analogous synthetic protocols ().
Properties
IUPAC Name |
ethyl 2-[2-[(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-4-22-15(21)9-13-11-23-16(18-13)19-17-10-12-5-7-14(8-6-12)20(2)3/h5-8,10-11H,4,9H2,1-3H3,(H,18,19)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCOBXUPUQZMFB-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NN=CC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CSC(=N1)N/N=C\C2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324789 | |
| Record name | ethyl 2-[2-[(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
37072-82-5 | |
| Record name | ethyl 2-[2-[(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl bromoacetate in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)thiazol-4-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features allow it to interact with various biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related derivatives, emphasizing differences in structure, properties, and bioactivity:
Table 1: Structural and Functional Comparison
Key Findings:
The dimethylamino group enhances solubility and membrane permeability compared to benzylidene analogs ( vs. 6). The ethyl ester group improves bioavailability over carboxylic acid derivatives (), acting as a prodrug that may hydrolyze in vivo.
Stereochemical Effects :
- The Z-configuration of the hydrazone bond in the target compound likely impacts receptor binding, as E/Z isomerism alters molecular geometry and hydrogen-bonding capacity ().
Synthetic Accessibility :
- The target compound’s synthesis aligns with methods for analogous hydrazinyl-thiazoles (), but the Z-isomer may require precise reaction conditions (e.g., pH, temperature) to avoid E-isomer byproducts.
Physicochemical Properties: Higher molecular weight (~379.45 g/mol estimated for the target compound) compared to simpler analogs (e.g., ) may reduce diffusion efficiency but enhance target specificity. The dimethylamino group’s electron-donating nature increases solubility in polar solvents, critical for drug delivery ().
Biological Performance: While direct bioactivity data for the target compound are absent, structurally related hydrazinyl-thiazoles show analgesic () and antibacterial () activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
